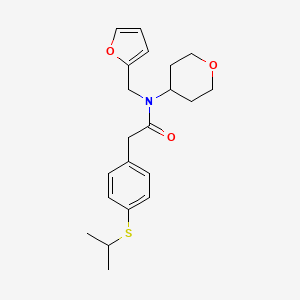
N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a phenyl ring substituted with an isopropylthio group, and a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide typically involves multiple steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furfural with a suitable nucleophile to form the furan-2-ylmethyl intermediate.
Substitution on the Phenyl Ring: The phenyl ring is substituted with an isopropylthio group through a nucleophilic substitution reaction, often using isopropylthiol and a halogenated phenyl compound.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized via a cyclization reaction, typically involving an alcohol and an acid catalyst.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl intermediate with the substituted phenyl and tetrahydropyran intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced at the amide bond or the furan ring, leading to different reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bond may produce amines.
科学的研究の応用
N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.
作用機序
The mechanism by which N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and phenyl ring can participate in π-π interactions, while the amide bond can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(furan-2-ylmethyl)-2-phenylacetamide: Lacks the isopropylthio and tetrahydropyran groups, making it less complex.
N-(furan-2-ylmethyl)-2-(4-methylphenyl)acetamide: Substitutes the isopropylthio group with a methyl group, altering its chemical properties.
N-(furan-2-ylmethyl)-2-(4-(methylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with a methylthio group instead of an isopropylthio group.
Uniqueness
N-(furan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the isopropylthio group and the tetrahydropyran ring distinguishes it from other similar compounds, potentially enhancing its stability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3S/c1-16(2)26-20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-25-19)18-9-12-24-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAMJPSKMKQYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














